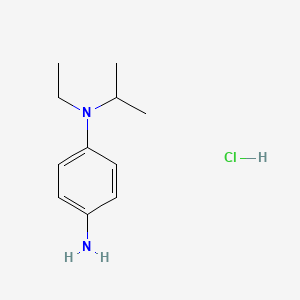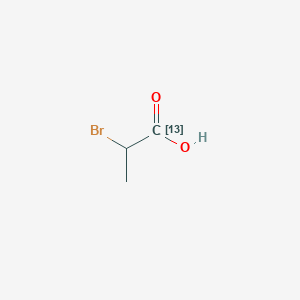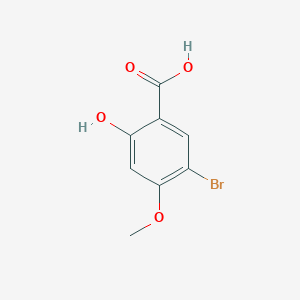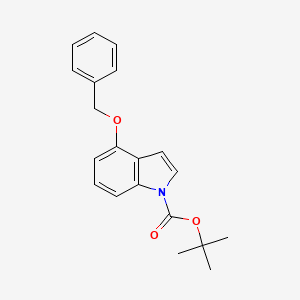
6-(Hydroxymethyl)pyridine-2-carboxamide
説明
6-(Hydroxymethyl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is characterized by the presence of a hydroxymethyl group attached to the sixth position of the pyridine ring and an amide group at the second position. This compound is of interest due to its potential applications in the synthesis of various organic molecules and its role as an intermediate in chemical reactions.
Synthesis Analysis
The synthesis of 6-(Hydroxymethyl)pyridine-2-carboxamide derivatives has been explored in several studies. For instance, the synthesis of related pyridine carboxamides has been achieved through the reaction of 6-acetylpyridine-2-carboxylic acid with aromatic amines, leading to the formation of Schiff bases or amidation products . Additionally, the synthesis of 6-(hydroxymethyl)piperidine-2-carboxylic acid derivatives has been reported, which involves the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates, highlighting the reactivity of the hydroxymethyl group .
Molecular Structure Analysis
The molecular structure of pyridine carboxamide derivatives has been extensively studied using various spectroscopic techniques. For example, the structural characterization of monoamide isomers, which are closely related to 6-(Hydroxymethyl)pyridine-2-carboxamide, has been performed using FT-IR, NMR, and UV-vis spectroscopy . These studies provide insights into the electronic and spatial configuration of the molecules, which are crucial for understanding their reactivity and interaction with other chemical entities.
Chemical Reactions Analysis
6-(Hydroxymethyl)pyridine-2-carboxamide and its derivatives participate in a variety of chemical reactions. The presence of both the hydroxymethyl and amide functional groups allows for diverse reactivity patterns. For instance, the compound can act as a precursor for unsymmetrical diamide ligands, which have the potential to form complexes with metals . Additionally, the hydrogenation of 6-(hydroxymethyl)pyridine-2-carboxylates has been studied, revealing side reactions such as hydrogenolysis of the alcohol group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-(Hydroxymethyl)pyridine-2-carboxamide derivatives are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding patterns play a significant role in determining the properties of these compounds. For example, extended structures controlled by hydrogen bonding have been observed in pyridine-2,6-dicarboxamide, which is structurally related to 6-(Hydroxymethyl)pyridine-2-carboxamide . These hydrogen bonding interactions can affect the solubility, melting point, and crystalline structure of the compounds.
科学的研究の応用
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases, which have potential as antimicrobial agents .
- Methods of Application or Experimental Procedures: The process begins with the coupling of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl ester to produce 2,6-bis-carboxamide pyridine methyl esters. These esters undergo hydrazonolysis with hydrazine hydrate to produce bis-hydrazides. The bis-hydrazides are then treated with appropriate aromatic or heterocyclic aldehydes to produce the final Schiff’s bases .
- Results or Outcomes: Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs .
Application in Biocatalysis
- Specific Scientific Field: Biocatalysis .
- Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” can be synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
- Methods of Application or Experimental Procedures: The process involves a novel one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine. After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 .
- Results or Outcomes: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Application in Antimicrobial Agents
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases, which have potential as antimicrobial agents .
- Methods of Application or Experimental Procedures: The process begins with the coupling of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl ester to produce 2,6-bis-carboxamide pyridine methyl esters. These esters undergo hydrazonolysis with hydrazine hydrate to produce bis-hydrazides. The bis-hydrazides are then treated with appropriate aromatic or heterocyclic aldehydes to produce the final Schiff’s bases .
- Results or Outcomes: Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs .
Application in Biocatalysis
- Specific Scientific Field: Biocatalysis .
- Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” can be synthesized from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
- Methods of Application or Experimental Procedures: The process involves a novel one-pot biocatalytic process for the preparation of 2,6-bis(hydroxymethyl)pyridine. After scale up, the bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 .
- Results or Outcomes: This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
Application in Antimicrobial Agents
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: “6-(Hydroxymethyl)pyridine-2-carboxamide” is used in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff’s bases, which have potential as antimicrobial agents .
- Methods of Application or Experimental Procedures: The process begins with the coupling of 2,6-pyridinedicarbonyl dichloride with L-alanine or 2-methyl-alanine methyl ester to produce 2,6-bis-carboxamide pyridine methyl esters. These esters undergo hydrazonolysis with hydrazine hydrate to produce bis-hydrazides. The bis-hydrazides are then treated with appropriate aromatic or heterocyclic aldehydes to produce the final Schiff’s bases .
- Results or Outcomes: Many of the synthesized compounds exhibited significant antimicrobial activity, comparable to streptomycin and fusidic acid, which were used as reference antibiotic drugs .
将来の方向性
特性
IUPAC Name |
6-(hydroxymethyl)pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-7(11)6-3-1-2-5(4-10)9-6/h1-3,10H,4H2,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCXCEKIEZBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565360 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Hydroxymethyl)pyridine-2-carboxamide | |
CAS RN |
41337-83-1 | |
| Record name | 6-(Hydroxymethyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



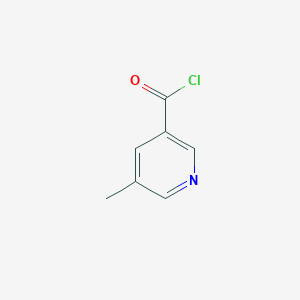
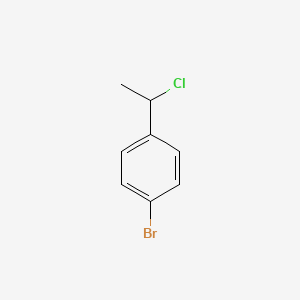




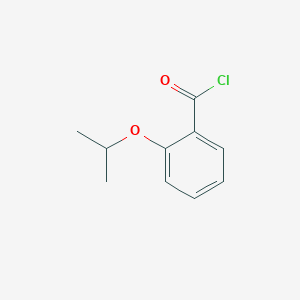

![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1285317.png)
![4-[3-(2-Chloro-4,5-Difluoro-Benzoyl)ureido]-3-Trifluoromethoxybenzoic Acid](/img/structure/B1285320.png)
